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Compound of Interest

Compound Name: BzATP

Cat. No.: B1203631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanisms by which 2'(3')-O-(4-

Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) influences intracellular calcium ([Ca²⁺]i)

levels. We will explore the core signaling pathways, present quantitative data on its potency,

and provide detailed experimental protocols for studying its effects.

Introduction: BzATP as a Potent Purinergic Agonist
BzATP is a potent agonist of the P2X7 receptor, a ligand-gated ion channel activated by

extracellular ATP. The activation of the P2X7 receptor by BzATP initiates a rapid influx of

cations, most notably Ca²⁺, into the cell. This initial influx can trigger a cascade of downstream

signaling events, including the release of calcium from intracellular stores, leading to a

significant and often sustained elevation of cytosolic calcium. Understanding the dynamics of

this process is crucial for research in immunology, neuroscience, and oncology, where the

P2X7 receptor plays a significant role.

Core Signaling Pathways of BzATP-Induced Calcium
Mobilization
The primary mechanism of BzATP-induced intracellular calcium elevation is through the direct

activation of the P2X7 receptor. However, the complete picture involves both extracellular influx

and release from internal stores.
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Primary Pathway: P2X7-Mediated Calcium Influx

Upon binding of BzATP, the P2X7 receptor channel opens, allowing for the rapid influx of

extracellular Ca²⁺ down its electrochemical gradient. This is the initial and principal component

of the calcium response. Prolonged activation of the P2X7 receptor can also lead to the

formation of a larger, non-selective pore, which further contributes to ion flux.

Secondary Pathway: Calcium-Induced Calcium Release (CICR)

The initial influx of Ca²⁺ through the P2X7 receptor can trigger the release of additional Ca²⁺

from the endoplasmic reticulum (ER), a phenomenon known as calcium-induced calcium

release (CICR). While the direct link between P2X7 and the phospholipase C (PLC) / inositol

trisphosphate (IP3) pathway is not as definitively established as it is for P2Y receptors,

evidence suggests that the initial Ca²⁺ transient can sensitize IP3 receptors on the ER, leading

to the release of stored calcium. Some studies in specific cell types, like rat cerebellar

astrocytes, have shown that the calcium response to BzATP has both an ionotropic component

(dependent on extracellular calcium) and a metabotropic component (sensitive to PLC

inhibition), suggesting a potential cross-talk between P2X7 and P2Y receptor signaling

pathways.

Role of Pannexin-1

The protein pannexin-1 is often co-expressed and functionally associated with the P2X7

receptor. Pannexin-1 can form its own channels that contribute to ATP release and the

propagation of calcium waves between cells. Its interaction with P2X7 can modulate the

receptor's function, including the formation of the large pore and subsequent downstream

signaling.

Signaling Pathway Diagram
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Caption: BzATP-induced calcium signaling pathway.

Quantitative Data: Potency of BzATP
The half-maximal effective concentration (EC₅₀) of BzATP for inducing calcium mobilization

varies depending on the species and the cell type, largely due to differences in P2X7 receptor

orthologs. The following table summarizes reported EC₅₀ values.
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Cell Type/Receptor Species
EC₅₀ for Ca²⁺
Mobilization/Curren
t

Reference(s)

HEK293 cells

expressing P2X7
Rat 3.6 µM [1][2]

HEK293 cells

expressing P2X7
Human 5.5 - 7.0 µM [3][4]

HEK293 cells

expressing P2X7
Mouse 83 - 285 µM [1][2][3][4]

Primary Astrocytes Mouse ~10 µM [5]

C2-OB Osteoblastic

Cells
Not Specified 26.4 µM [6]

Note: EC₅₀ values can be influenced by experimental conditions such as the composition of the

extracellular buffer.

Experimental Protocols
Measuring BzATP-induced intracellular calcium mobilization is commonly performed using

fluorescent calcium indicators. Below are detailed protocols for two widely used dyes, Fluo-4

AM and Fura-2 AM.

Protocol 1: Measurement of [Ca²⁺]i using Fluo-4 AM in
HEK293 Cells
This protocol is suitable for high-throughput screening using a fluorescence plate reader.

Materials:

HEK293 cells stably expressing the P2X7 receptor

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

Fluo-4 AM (acetoxymethyl ester)
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Pluronic F-127

Probenecid (optional)

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

BzATP stock solution

Black, clear-bottom 96-well plates

Procedure:

Cell Plating: Seed HEK293-P2X7 cells in a 96-well plate at a density that will result in a

confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂

incubator.

Dye Loading Solution Preparation:

Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

For each plate, mix an appropriate volume of Fluo-4 AM stock with an equal volume of

20% Pluronic F-127.

Dilute this mixture into Assay Buffer to a final Fluo-4 AM concentration of 2-5 µM. If using,

add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.

Cell Loading:

Remove the culture medium from the wells.

Wash the cells once with 100 µL of Assay Buffer.

Add 100 µL of the dye loading solution to each well.

Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the

dark to allow for de-esterification of the dye.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1203631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Remove the dye loading solution and wash the cells twice with 100 µL of Assay

Buffer. After the final wash, leave 100 µL of Assay Buffer in each well.

Measurement:

Place the plate in a fluorescence plate reader (e.g., FlexStation 3).

Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.

Record a baseline fluorescence reading for 30-60 seconds.

Add BzATP at the desired concentration (prepared in Assay Buffer) and continue

recording the fluorescence signal for several minutes to capture the peak and subsequent

decay of the calcium response.

Protocol 2: Ratiometric [Ca²⁺]i Measurement using Fura-
2 AM in Primary Astrocytes
This protocol is designed for fluorescence microscopy, allowing for the analysis of calcium

dynamics in individual cells.

Materials:

Primary astrocyte cultures on glass coverslips

Fura-2 AM

Pluronic F-127

Assay Buffer (e.g., HBSS with HEPES)

BzATP stock solution

Fluorescence microscope equipped with a ratiometric imaging system (excitation

wavelengths of 340 nm and 380 nm, emission at 510 nm)

Procedure:
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Dye Loading:

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in

Assay Buffer.

Incubate the astrocyte-laden coverslips in the loading solution for 45-60 minutes at 37°C in

the dark.

Washing and De-esterification:

Wash the coverslips twice with Assay Buffer.

Incubate in fresh Assay Buffer for at least 30 minutes at room temperature to allow for

complete de-esterification of the Fura-2 AM.

Imaging:

Mount the coverslip in an imaging chamber on the microscope stage.

Continuously perfuse with Assay Buffer.

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380

nm, collecting the emission at 510 nm.

Introduce BzATP into the perfusion solution at the desired concentration.

Continue to acquire images to record the changes in the 340/380 nm fluorescence ratio,

which is proportional to the intracellular calcium concentration.

Experimental Workflow Diagram
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Caption: General workflow for measuring BzATP-induced calcium mobilization.
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Conclusion
BzATP is a powerful tool for investigating P2X7 receptor function and its role in calcium

signaling. Its ability to induce a robust and multifaceted calcium response, involving both influx

and release from intracellular stores, makes it a key compound in the study of purinergic

signaling. The protocols and data presented in this guide provide a solid foundation for

researchers to design and execute experiments aimed at further elucidating the complex role of

BzATP and the P2X7 receptor in cellular physiology and pathophysiology.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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